Cas no 2092382-69-7 (N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide)

N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide structure
2092382-69-7 structure
商品名:N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide
CAS番号:2092382-69-7
MF:C13H15NO2
メガワット:217.263703584671
CID:5407933
PubChem ID:121582161

N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide 化学的及び物理的性質

名前と識別子

    • Z2737383426
    • EN300-6670042
    • N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide
    • N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]prop-2-enamide
    • 2092382-69-7
    • AKOS033850012
    • インチ: 1S/C13H15NO2/c1-2-12(16)14-13(9-15)7-10-5-3-4-6-11(10)8-13/h2-6,15H,1,7-9H2,(H,14,16)
    • InChIKey: MFVBXLGDABUGKK-UHFFFAOYSA-N
    • ほほえんだ: OCC1(CC2C=CC=CC=2C1)NC(C=C)=O

計算された属性

  • せいみつぶんしりょう: 217.110278721g/mol
  • どういたいしつりょう: 217.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 274
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 49.3Ų

N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6670042-0.05g
N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide
2092382-69-7 90%
0.05g
$246.0 2023-07-08

N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide 関連文献

N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamideに関する追加情報

Professional Introduction to N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide (CAS No. 2092382-69-7)

N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide is a significant compound in the field of chemical and biomedical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2092382-69-7, has garnered attention due to its potential applications in pharmaceutical development and molecular biology studies. The structural framework of this molecule, featuring a hydroxymethyl substituent and a dihydropyridoindene core, makes it a versatile candidate for further investigation in various biochemical pathways.

The compound's molecular structure, which includes a prop-2-enamide moiety, suggests possible interactions with biological targets such as enzymes and receptors. These interactions are critical for understanding its pharmacological effects and for designing novel therapeutic agents. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high accuracy. This has opened new avenues for drug discovery, particularly in the treatment of chronic diseases where targeted molecular intervention is essential.

In the context of current research, N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide has been studied for its potential role in modulating inflammatory responses. Inflammatory processes are central to many pathological conditions, including autoimmune diseases and cancer. The hydroxymethyl group in the molecule may facilitate interactions with key inflammatory mediators, thereby offering a novel approach to regulate these pathways. Preliminary in vitro studies have shown promising results regarding its ability to influence cytokine production and cell signaling cascades involved in inflammation.

The dihydropyridoindene core of this compound is particularly noteworthy due to its structural similarity to certain natural products known for their bioactivity. Natural products have long been a rich source of pharmacologically active compounds, and derivatives like N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide hold great promise for further exploration. Researchers are increasingly leveraging synthetic chemistry techniques to modify these natural templates, enhancing their efficacy while minimizing side effects. The flexibility provided by the dihydropyridoindene scaffold allows for diverse functionalization strategies, making it an attractive platform for medicinal chemistry.

The synthesis of N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiomeric purity. These techniques are crucial for producing compounds that exhibit specific biological activities without unwanted byproducts. The growing sophistication of synthetic chemistry has significantly accelerated the development of novel molecules like this one.

Beyond its potential therapeutic applications, N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide also serves as a valuable tool in mechanistic studies. Understanding how such compounds interact with biological targets at the molecular level is essential for optimizing their pharmacological properties. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the binding modes of these molecules. These insights can guide the design of next-generation compounds with improved potency and selectivity.

The integration of machine learning and artificial intelligence into drug discovery has further enhanced the potential of compounds like N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide. Predictive models can identify promising molecular structures based on vast datasets of known bioactive compounds. This approach not only accelerates the screening process but also helps in identifying novel chemical scaffolds that might not have been considered otherwise. The synergy between experimental chemistry and computational methods is revolutionizing how new drugs are discovered and developed.

In conclusion, N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide represents a significant advancement in chemical biomedical research. Its unique structural features and potential biological activities make it a compelling candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of innovative therapeutic strategies across multiple disease areas.

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